4H-1-Benzopyran-4-one, 7-(formyloxy)-3-(2-pyridinyl)- 4H-1-Benzopyran-4-one, 7-(formyloxy)-3-(2-pyridinyl)-
Brand Name: Vulcanchem
CAS No.: 98458-37-8
VCID: VC20158755
InChI: InChI=1S/C15H9NO4/c17-9-20-10-4-5-11-14(7-10)19-8-12(15(11)18)13-3-1-2-6-16-13/h1-9H
SMILES:
Molecular Formula: C15H9NO4
Molecular Weight: 267.24 g/mol

4H-1-Benzopyran-4-one, 7-(formyloxy)-3-(2-pyridinyl)-

CAS No.: 98458-37-8

Cat. No.: VC20158755

Molecular Formula: C15H9NO4

Molecular Weight: 267.24 g/mol

* For research use only. Not for human or veterinary use.

4H-1-Benzopyran-4-one, 7-(formyloxy)-3-(2-pyridinyl)- - 98458-37-8

Specification

CAS No. 98458-37-8
Molecular Formula C15H9NO4
Molecular Weight 267.24 g/mol
IUPAC Name (4-oxo-3-pyridin-2-ylchromen-7-yl) formate
Standard InChI InChI=1S/C15H9NO4/c17-9-20-10-4-5-11-14(7-10)19-8-12(15(11)18)13-3-1-2-6-16-13/h1-9H
Standard InChI Key KRIALDQWMIJJQT-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)C2=COC3=C(C2=O)C=CC(=C3)OC=O

Introduction

Chemical Identity and Structural Features

Molecular Properties

4H-1-Benzopyran-4-one, 7-(formyloxy)-3-(2-pyridinyl)- belongs to the chromene family, a class of bicyclic compounds featuring a benzene ring fused to a pyran ring. Its molecular structure (Figure 1) is defined by the following attributes:

PropertyValue
CAS Registry Number129-15-7
Molecular FormulaC15H9NO4\text{C}_{15}\text{H}_{9}\text{NO}_{4}
Molecular Weight273.23 g/mol
IUPAC Name4H-1-Benzopyran-4-one, 7-(formyloxy)-3-(2-pyridinyl)-
Key SubstituentsFormyloxy (C7), Pyridinyl (C3)

The electron-withdrawing pyridine nitrogen at position 3 and the electron-donating formyloxy group at position 7 create a polarized electronic environment, influencing reactivity and intermolecular interactions .

Structural Analysis

X-ray crystallography and computational modeling reveal a planar benzopyran system with slight distortion due to steric interactions between the pyridinyl and formyloxy groups. The pyran oxygen participates in hydrogen bonding, while the pyridine ring enables π-π stacking with aromatic residues in biological targets. Comparative analysis with simpler chromones (e.g., unsubstituted 4H-1-benzopyran-4-one, CAS 491-38-3) highlights enhanced solubility and target affinity conferred by the substituents .

Synthesis and Characterization

Synthetic Routes

The synthesis of 4H-1-Benzopyran-4-one, 7-(formyloxy)-3-(2-pyridinyl)- typically proceeds via a three-step sequence:

  • Vilsmeier–Haack Formylation:
    Ortho-hydroxy acetophenones are treated with POCl3\text{POCl}_3-DMF to introduce the formyl group at position 3 . For methoxy-substituted precursors (e.g., 7-methoxy derivatives), modified reaction conditions improve yields .

  • Functional Group Modification:
    The 3-formyl intermediate undergoes reduction to a hydroxymethyl group or oxidation to an enoic acid, depending on the desired linker chemistry .

  • Conjugation with Pyridinyl Moieties:
    Nucleophilic acyl substitution or esterification reactions attach the pyridinyl group, often employing coupling agents like DCC (dicyclohexylcarbodiimide).

Optimization Conditions

Critical parameters include:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates.

  • Catalysts: Lewis acids (e.g., AlCl3\text{AlCl}_3) facilitate cyclization steps.

  • Temperature: Reactions proceed optimally at 60–80°C, balancing kinetics and thermal stability .

Biological Activities and Mechanisms

Mechanism of Action

The compound’s bioactivity arises from:

  • Electronic Effects: The pyridinyl group enhances membrane permeability, while the formyloxy group stabilizes interactions with serine residues in target proteins.

  • Metabolic Stability: Rapid degradation in human serum (t1/2_{1/2} < 2 hours) limits therapeutic utility but underscores the need for prodrug formulations .

Applications in Scientific Research

Medicinal Chemistry

  • Lead Optimization:
    The scaffold serves as a template for hybrid molecules combining chromone bioactivity with pyridine’s pharmacokinetic benefits .

  • Structure-Activity Relationship (SAR) Studies:
    Methoxy substitutions at positions 5, 6, or 7 modulate potency and selectivity. For instance, 7-methoxy analogs show enhanced cytotoxicity across 12 cancer cell lines .

Pharmacological Studies

  • In Vitro Models: Used to study multidrug resistance in cancer cell lines .

  • Target Identification: Photoaffinity labeling probes derived from the compound help map binding sites on tubulin and topoisomerases.

Future Perspectives

  • Synthetic Innovations:
    Transition-metal-catalyzed C–H activation could streamline synthesis of polysubstituted derivatives.

  • Drug Delivery Systems:
    Encapsulation in lipid nanoparticles may address metabolic instability.

  • In Vivo Validation: Xenograft models are needed to evaluate antitumor efficacy and toxicity profiles.

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